molecular formula C7H14ClN3O B6284461 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride CAS No. 1431966-20-9

1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6284461
CAS No.: 1431966-20-9
M. Wt: 191.7
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Description

1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride (CAS 1431966-20-9) is an organic compound belonging to the class of heterocyclic amines. It features a pyrazole core substituted with a methyl group at the 1-position, an isopropoxy group at the 3-position, and a protonated amine group at the 4-position in the form of a hydrochloride salt . This molecular structure, with the formula C7H14ClN3O and a molecular weight of 191.66 g/mol, makes it a valuable building block in medicinal and organic chemistry . The hydrochloride salt form offers improved stability and handling characteristics compared to the free base, and its presence enhances solubility in polar solvents, facilitating its use in various synthetic applications . As a key synthetic intermediate, this amine is designed for the functionalization and development of more complex, biologically active molecules. Its reactivity is influenced by both the protonated amine group and the aromatic heterocyclic system, making it a suitable precursor for condensation reactions and other transformations . Pyrazole derivatives are of significant interest in pharmaceutical research, as evidenced by studies on related structures that show potent activity as kinase inhibitors, such as compounds targeting REarranged during Transfection (RET) kinase for anticancer drug discovery . This product is intended for research and development purposes as a chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

1-methyl-3-propan-2-yloxypyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-5(2)11-7-6(8)4-10(3)9-7;/h4-5H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRUTXGEYHMVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN(C=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-20-9
Record name 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride
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Preparation Methods

Cyclocondensation Route

The cyclocondensation method involves reacting hydrazine derivatives with 1,3-diketones or β-keto esters. For instance, methyl acetoacetate and methyl hydrazine form 1-methyl-1H-pyrazol-4-amine, which is subsequently functionalized. This method offers moderate yields (45–60%) but requires precise temperature control to avoid side products like regioisomers.

Functionalization of Pre-Formed Pyrazoles

An alternative strategy modifies commercially available pyrazole derivatives. Starting with 3-hydroxy-1-methyl-1H-pyrazol-4-amine, the propan-2-yloxy group is introduced via alkylation. This method benefits from higher regioselectivity and yields up to 75% under optimized conditions.

The incorporation of the propan-2-yloxy moiety at position 3 of the pyrazole ring is critical. Alkylation using isopropyl halides or tosylates is the most cited method.

Alkylation with Isopropyl Bromide

In a typical procedure, 3-hydroxy-1-methyl-1H-pyrazol-4-amine is dissolved in isopropyl alcohol (iPrOH) and treated with isopropyl bromide in the presence of sodium hydroxide. The reaction proceeds at 60°C for 6 hours, achieving 68% yield. Excess base ensures deprotonation of the hydroxyl group, facilitating nucleophilic attack.

Table 1: Alkylation Optimization

ParameterOptimal ConditionYield (%)
SolventiPrOH68
Temperature (°C)6068
BaseNaOH68
Reaction Time (h)668

Alternative Alkylating Agents

Isopropyl tosylate, though less reactive than bromide, reduces side reactions such as elimination. Using potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 8 hours yields 72% product.

Formation of the Hydrochloride Salt

The final step involves converting the free amine to its hydrochloride salt. This is achieved by treating the amine with hydrochloric acid (HCl) in a polar solvent.

Acidification and Crystallization

A solution of 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine in ethanol is treated with 5 M HCl at 0°C, yielding white crystals after slow evaporation (85% recovery). The use of ethanol ensures high solubility of both the amine and HCl, facilitating rapid protonation.

Table 2: Salt Formation Conditions

ParameterOptimal ConditionPurity (%)
SolventEthanol99.5
HCl Concentration5 M99.5
Temperature (°C)099.5

Purification and Characterization

Purification via recrystallization from chloroform-methanol mixtures (9:1 v/v) removes unreacted starting materials. Spectroscopic data confirm structure:

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (d, 6H, CH(CH₃)₂), 3.45 (s, 3H, N-CH₃), 4.70 (m, 1H, O-CH), 6.90 (s, 1H, pyrazole-H).

Scalability and Industrial Applications

Scaled-up synthesis (1 kg batch) in pilot plants demonstrates consistent yields (70–75%) using continuous-flow reactors. The compound’s stability under accelerated degradation conditions (40°C, 75% RH) supports its viability in pharmaceutical formulations .

Chemical Reactions Analysis

1-Methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields.

Scientific Research Applications

1-Methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity :

    • The trifluoropropoxy group in the ethyl-substituted analog (C₈H₁₃ClF₃N₃O) increases lipophilicity compared to the isopropoxy group in the target compound. This enhances membrane permeability but may reduce aqueous solubility .
    • The trifluoromethyl (-CF₃) group (C₅H₇ClF₃N₃) acts as a bioisostere for methyl or ethyl groups, improving metabolic stability and electronegativity, which can influence receptor binding .
  • Solubility: Hydrochloride salts (e.g., target compound and ethyl-trifluoropropoxy analog) exhibit higher water solubility than non-ionic forms, critical for drug formulation .

Pharmacological Implications

  • Planar Heterocycles : The imidazo-pyridine fused derivative (C₁₁H₁₆ClN₅) introduces a rigid, planar structure, which may enhance binding to flat hydrophobic pockets in enzymes or receptors, common in CNS-targeted drugs .

Biological Activity

1-Methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride is a chemical compound with potential biological activities that have garnered attention in scientific research. Its unique structure allows it to interact with various biological targets, leading to diverse applications in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C7H14ClN3O
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 1431966-20-9

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 1-methyl-1H-pyrazol-4-amine and propan-2-ol.
  • Reaction Conditions : Utilizing sodium hydride as a base for deprotonation, followed by nucleophilic substitution to introduce the propan-2-yloxy group.
  • Formation of Hydrochloride Salt : Adding hydrochloric acid at the final stage.

This method can be optimized for industrial production using continuous flow reactors for efficiency and consistency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate signaling pathways related to inflammation and microbial growth, although detailed mechanisms are still under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that derivatives of pyrazole compounds often possess significant antibacterial and antifungal properties, making them candidates for further exploration in drug development .

Anti-inflammatory Effects

Preliminary findings suggest that this compound may have anti-inflammatory effects, potentially useful in treating conditions associated with chronic inflammation.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyrazole derivatives, such as:

Compound NameStructureNotable Activity
1-Methyl-3-(ethoxy)-1H-pyrazol-4-amineEthoxy groupAntimicrobial
1-Methyl-3-(methoxy)-1H-pyrazol-4-amineMethoxy groupAnti-inflammatory
1-Methyl-3-(butan-2-yloxy)-1H-pyrazol-4-amineButan-2-yloxy groupAntibacterial

These comparisons highlight the influence of substituent groups on the biological properties of pyrazole derivatives.

Study on Antimicrobial Activity

A study evaluating the antimicrobial properties of various pyrazole derivatives found that compounds with similar structures to 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amines exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition .

Anti-inflammatory Research

In another investigation focusing on anti-inflammatory effects, researchers explored the compound's potential to inhibit pro-inflammatory cytokines in vitro. Results demonstrated a dose-dependent reduction in cytokine levels, suggesting a promising avenue for therapeutic applications in inflammatory diseases .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Alkylation of the pyrazole core with propan-2-yloxy groups under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the ether linkage .
  • Step 2 : Protection of the amine group using Boc anhydride, followed by selective deprotection and salt formation with HCl in ethanol .
    Key optimization parameters include temperature control (to avoid side reactions like over-alkylation), solvent polarity (DMF or THF for solubility), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of alkylating agent) .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR validate the substitution pattern (e.g., methyl at position 1, propan-2-yloxy at position 3). For example, the propan-2-yloxy group shows characteristic doublets for methine protons (~δ 4.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 216.1002 for C₈H₁₄N₃O⁺) .
  • HPLC-PDA : Assesses purity (>95% via reverse-phase C18 columns with acetonitrile/water gradients) .

Advanced Research Questions

Q. How does the propan-2-yloxy substituent influence the compound’s electronic and steric properties, and how can this be leveraged in structure-activity relationship (SAR) studies?

  • Electronic Effects : The electron-donating propan-2-yloxy group increases electron density at the pyrazole ring, enhancing nucleophilic aromatic substitution reactivity. Computational studies (DFT) show reduced LUMO energy, favoring interactions with electrophilic biological targets .
  • Steric Effects : The bulky isopropoxy group at position 3 may hinder binding to flat active sites but improve selectivity for receptors with hydrophobic pockets. Comparative SAR data from analogs (e.g., methoxy vs. trifluoromethoxy substitutions) suggest that steric bulk correlates with improved IC₅₀ values in kinase inhibition assays .

Q. What challenges arise in crystallizing this compound, and how can advanced software tools like SHELXL improve structural refinement?

  • Challenges : The hydrochloride salt’s hygroscopicity and conformational flexibility of the propan-2-yloxy group complicate crystal lattice formation. Co-crystallization with crown ethers or using mixed solvents (e.g., ethanol/ethyl acetate) can stabilize crystal growth .
  • SHELXL Refinement : The software resolves disorder in the propan-2-yloxy moiety via iterative least-squares refinement and Fourier map analysis. For example, anisotropic displacement parameters (ADPs) differentiate between rotational conformers of the isopropyl group .

Q. How do solvent and pH conditions affect the compound’s stability in biological assays?

  • pH Sensitivity : The hydrochloride salt dissociates in aqueous solutions (pH > 5), releasing the free base, which may precipitate. Buffering at pH 4–4.5 (e.g., citrate buffer) maintains solubility and stability .
  • Solvent Compatibility : DMSO stock solutions (>10 mM) are stable for weeks at -20°C, but aqueous dilutions in PBS degrade within 48 hours due to hydrolysis of the ether linkage. Stabilizers like cyclodextrins or antioxidants (e.g., BHT) extend shelf life .

Methodological Considerations

Q. What computational strategies predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

  • ADMET Prediction : Tools like SwissADME estimate moderate intestinal absorption (Caco-2 permeability: ~5 × 10⁻⁶ cm/s) due to the hydrochloride salt’s high polarity. However, in vivo studies in rodents show 60–70% oral bioavailability, likely due to active transport mechanisms .
  • Metabolism : CYP3A4-mediated demethylation of the pyrazole ring is predicted in silico and confirmed via LC-MS/MS metabolite profiling in liver microsomes .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Case Example : In vitro IC₅₀ of 50 nM for a kinase target vs. in vivo ED₅₀ of 10 mg/kg. Potential resolutions include:
    • Improving solubility via prodrug strategies (e.g., phosphate esters).
    • Accounting for protein binding (e.g., >90% binding to serum albumin reduces free drug concentration) .

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